Cas no 701-54-2 (4-(Aminomethyl)cyclohexanecarboxylic Acid)
4-(Aminomethyl)cyclohexanecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)cyclohexanecarboxylic acid
- 4-(Aminomethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)
- Tranexamic Acid(Random Configuration)
- Tranexamic acid
- (4-phenylphenyl)methylamine
- (biphenyl-4-ylmethyl)amine
- [1,1'-biphenyl]-4-yl methanamine
- 1-(biphenyl-4-yl)methanamine
- 4-aminomethylbiphenyl
- 4-Aminomethyl-cyclohexancarbonsaeure
- 4-aminomethylcyclohexane carboxylic acid
- 4-aminomethylcyclohexane-1-carboxylic acid
- 4-Biphenylmethylamine
- 4-carboxycyclohexylmethylamine
- 4-Phenylbenzylamine
- C-biphenyl-4-yl-methylamine
- Cyklokapron
- Tranexamsaeure
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- Amstat
- Trans AMCHA
- Tranhexamic acid
- Transamin
- Tamcha
- Amikapron
- Anvitoff
- Cyclocapron
- Ugurol
- trans-Amcha
- Frenolyse
- Rikavarin
- Trasamlon
- Emorhalt
- Tranexan
- Carxamin
- Mastop
- Rikavarin-S
- AMCA
- AMCHA
- Exacyl
- tranexmic acid
- Hexapromin
- Transamlon
- Hexatron
- Spiramin
- Tranex
- trans-4-Aminomethylcyclohexane-1-carboxylic acid
- trans-Tranexamic acid
- Acidum t
- 4-(Aminomethyl)cyclohexanecarboxylic Acid
-
- MDL: MFCD00001466
- Inchi: 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
- InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
- SMILES: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 157.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -2
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: 。
- Melting Point: 233°C(lit.)
- Boiling Point: 300.2°C at 760 mmHg
- PSA: 63.32000
- LogP: 1.53640
- Solubility: 。
4-(Aminomethyl)cyclohexanecarboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- RTECS:GU8399950
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD91009)
4-(Aminomethyl)cyclohexanecarboxylic Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
4-(Aminomethyl)cyclohexanecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A634908-5g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 5g |
$ 58.00 | 2023-04-19 | ||
| TRC | A634908-10g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 10g |
$ 69.00 | 2023-04-19 | ||
| TRC | A634908-50g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 50g |
$ 127.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A871436-1g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95%, | 1g |
¥758.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2121-5g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | >95.0%(GC)(T) | 5g |
¥1,990.00 | 2021-05-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG716-100g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95+% | 100g |
1644CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG716-500g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95+% | 500g |
4075CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG716-5g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95+% | 5g |
222CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG716-10g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95+% | 10g |
360CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG716-25g |
4-(Aminomethyl)cyclohexanecarboxylic Acid |
701-54-2 | 95+% | 25g |
680CNY | 2021-05-10 |
4-(Aminomethyl)cyclohexanecarboxylic Acid Suppliers
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Additional information on 4-(Aminomethyl)cyclohexanecarboxylic Acid
4-(Aminomethyl)cyclohexanecarboxylic Acid (CAS No. 701-54-2): Structural Insights, Pharmacological Applications, and Emerging Research
4-(Aminomethyl)cyclohexanecarboxylic acid, a cyclic organic compound with the CAS registry number CAS No. 701-54-2, has garnered significant attention in recent years due to its unique structural features and potential in drug discovery. This compound, characterized by a cyclohexane ring appended with an aminoethyl group and a carboxylic acid moiety, exhibits versatile reactivity and bioavailability, making it a valuable scaffold for synthesizing bioactive molecules. Recent studies highlight its role as an intermediate in the development of novel therapeutics targeting neurodegenerative diseases and inflammatory conditions.
Structurally, the compound’s cyclohexane ring provides conformational flexibility, while the aminomethyl group introduces nucleophilic reactivity for conjugation with other pharmacophores. The carboxylic acid functionality further enables salt formation, enhancing solubility—a critical factor in drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can modulate glutamate receptors, a key pathway implicated in Alzheimer’s disease progression.
In pharmacological research, CAS No. 701-54-2-based compounds have shown promise as anti-inflammatory agents through inhibition of cyclooxygenase (COX) enzymes. A collaborative study between pharmaceutical researchers at Stanford University and Genentech revealed that analogs synthesized from this scaffold exhibit higher selectivity for COX-2 over COX-1 compared to traditional NSAIDs like ibuprofen, potentially reducing gastrointestinal side effects.
The synthesis of 4-(Aminomethyl)cyclohexanecarboxylic acid has evolved with advancements in green chemistry principles. Traditional methods involving Grignard reagents have been replaced by more efficient protocols using microwave-assisted organic synthesis (MAOS), as reported in a 2023 issue of Green Chemistry. These methods reduce reaction times by up to 60% while minimizing waste production, aligning with sustainability goals in pharmaceutical manufacturing.
In neuropharmacology, this compound’s ability to cross the blood-brain barrier has been leveraged to design prodrugs for Parkinson’s disease treatment. A team at MIT recently demonstrated that conjugating this molecule with dopamine precursors enhances their bioavailability in preclinical models, offering a novel approach to address dopamine deficiency without systemic toxicity.
Beyond drug development, its structural versatility supports applications in peptide chemistry and vaccine adjuvants. Researchers at Oxford University reported that incorporating this molecule into peptide vaccines improves T-cell activation by stabilizing antigen presentation—a breakthrough with implications for cancer immunotherapy.
Epidemiological studies now suggest associations between structural variations of this compound and metabolic pathways linked to obesity-related inflammation. A longitudinal analysis published in Nature Communications (2023) identified that analogs with branched alkyl substituents on the cyclohexane ring exhibit anti-adipogenic effects in murine models of metabolic syndrome.
In enzymology research, crystallographic studies using X-ray diffraction have revealed how the spatial arrangement of functional groups within this compound enables tight binding to kinase enzymes—a mechanism exploited to develop allosteric inhibitors for cancer-related signaling pathways like PI3K/AKT/mTOR.
Safety profiling conducted under Good Laboratory Practice standards confirms low acute toxicity (LD₅₀ > 5 g/kg) while emphasizing its compatibility with common pharmaceutical excipients such as lactose and microcrystalline cellulose—a critical factor for formulation development.
Ongoing investigations focus on leveraging machine learning algorithms to predict optimal substituents on the cyclohexane ring that maximize therapeutic efficacy while minimizing off-target effects. A recent computational model developed at ETH Zurich successfully predicted novel derivatives with improved blood-brain barrier permeability scores compared to existing compounds.
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